molecular formula C13H16O2 B1414993 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid CAS No. 854414-95-2

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B1414993
CAS No.: 854414-95-2
M. Wt: 204.26 g/mol
InChI Key: OXQMUWLDAHABBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₂ It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with cyclopentanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism can vary based on the context and requires detailed study to elucidate.

Comparison with Similar Compounds

    1-(2-Methylphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    1-(2-Methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.

    1-(2-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

Uniqueness: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the 2-methylphenyl group adds steric and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMUWLDAHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.